molecular formula C12H7FN2 B594508 5-(3-Fluorophenyl)nicotinonitrile CAS No. 1214373-90-6

5-(3-Fluorophenyl)nicotinonitrile

Cat. No.: B594508
CAS No.: 1214373-90-6
M. Wt: 198.2
InChI Key: KDADCYNNPZUICH-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)nicotinonitrile is an organic compound with the molecular formula C12H7FN2. It is a derivative of nicotinonitrile, where a fluorophenyl group is attached to the fifth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(3-Fluorophenyl)nicotinonitrile involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitrile group to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions, where the fluorophenyl group can be further functionalized.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

    Solvents: Tetrahydrofuran (THF), ethanol, methanol

Major Products

    Oxidation: 5-(3-Fluorophenyl)nicotinic acid

    Reduction: 5-(3-Fluorophenyl)nicotinamide or 5-(3-Fluorophenyl)aminomethylpyridine

    Substitution: Various substituted fluorophenyl derivatives

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)nicotinonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The fluorophenyl group can enhance binding affinity to target proteins, while the nitrile group can participate in hydrogen bonding and other interactions . These interactions can disrupt key cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-2-nicotinonitrile
  • 5-(4-Fluorophenyl)nicotinonitrile
  • 5-(3-Chlorophenyl)nicotinonitrile

Uniqueness

5-(3-Fluorophenyl)nicotinonitrile is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to its analogs. The fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound in drug design and materials science .

Properties

IUPAC Name

5-(3-fluorophenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2/c13-12-3-1-2-10(5-12)11-4-9(6-14)7-15-8-11/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDADCYNNPZUICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673341
Record name 5-(3-Fluorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214373-90-6
Record name 5-(3-Fluorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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